Butyl {4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamate
Description
Butyl {4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamate is a sulfonamide derivative characterized by a 4,6-dimethylpyrimidin-2-yl group linked to a phenyl ring via a sulfamoyl bridge, with a butyl carbamate moiety at the para position of the phenyl ring. The compound’s synthesis likely involves reactions between a sulfonamide precursor and a carbamoylating agent, such as diphenylcarbonate (DPC), in the presence of 4-dimethylaminopyridine (DMAP), a method documented for analogous sulfonamide-carbamate derivatives . Its molecular formula is C₁₇H₂₂N₄O₄S, with a molecular weight of 390.45 g/mol.
Properties
Molecular Formula |
C17H22N4O4S |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
butyl N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamate |
InChI |
InChI=1S/C17H22N4O4S/c1-4-5-10-25-17(22)20-14-6-8-15(9-7-14)26(23,24)21-16-18-12(2)11-13(3)19-16/h6-9,11H,4-5,10H2,1-3H3,(H,20,22)(H,18,19,21) |
InChI Key |
BYJRJNSXUPWIBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CC(=N2)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl {4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamate typically involves multiple steps. One common method includes the reaction of 4-aminophenyl carbamate with 4,6-dimethylpyrimidine-2-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Butyl {4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Butyl {4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Butyl {4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The pyrimidinyl group may interact with nucleic acids or proteins, affecting their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular pathways .
Comparison with Similar Compounds
Research Findings and Implications
- Antimicrobial Potential: Structural parallels to pyrazolo-pyrimidine sulfonamides () suggest the target compound could inhibit microbial growth, though empirical testing is required.
- Metabolic Fate : The presence of sulfonamide metabolites in human milk () raises concerns about maternal-fetal transfer, necessitating studies on the target compound’s pharmacokinetics and lactational exposure risks.
- Synthetic Utility : The carbamate group’s stability (compared to isocyanates) positions the compound as a safer intermediate for urea synthesis, akin to DMAP-carbamates .
Biological Activity
Butyl {4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamate is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : CHNOS
- Molecular Weight : 336.41 g/mol
- CAS Number : Not specified in the search results.
The compound exhibits various biological activities primarily through its interaction with specific molecular targets. The sulfamoyl group is known for its role in enzyme inhibition, particularly in inhibiting carbonic anhydrase and certain sulfonamide-sensitive enzymes. The pyrimidine moiety may enhance the compound's affinity for biological targets, resulting in altered biochemical pathways.
1. Antimicrobial Activity
This compound has shown promising antimicrobial properties. It is particularly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies indicate that the compound exhibits bactericidal activity at low concentrations (0.78 - 3.125 μg/mL), comparable to established antibiotics like vancomycin .
2. Antioxidant Effects
Research indicates that this compound may possess antioxidant properties, which are essential for combating oxidative stress in cells. In a study involving scopolamine-induced oxidative stress models, it was observed that treatment with the compound led to a reduction in malondialdehyde (MDA) levels, a marker of oxidative damage .
3. Neuroprotective Effects
The neuroprotective potential of this compound has been explored in the context of Alzheimer's disease (AD). The compound demonstrated the ability to inhibit amyloid beta peptide aggregation, which is crucial in AD pathogenesis. In vitro assays showed significant inhibition of β-secretase activity (IC = 15.4 nM) and acetylcholinesterase activity (K = 0.17 μM), suggesting its potential as a multi-target therapeutic agent for AD .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant activity against MRSA and Enterococcus faecium with MIC values comparable to standard treatments .
Study 2: Neuroprotective Mechanisms
In an experimental model of AD using scopolamine-treated rats, the compound was administered over a period of 12 weeks. Results indicated a reduction in Aβ levels and improved behavioral outcomes compared to control groups. Histopathological analysis revealed fewer amyloid plaques in treated animals, supporting the compound's neuroprotective role .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
